3-Methyl-3H-pyrazolo[1,5-d]tetrazole
Description
Properties
IUPAC Name |
3-methylpyrazolo[5,1-e]tetrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5/c1-8-7-6-4-2-3-5-9(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJALSOVJKCDCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=NC2=CC=NN21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50532341 | |
| Record name | 3-Methyl-3H-pyrazolo[1,5-d]tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50532341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66806-38-0 | |
| Record name | 3-Methyl-3H-pyrazolo[1,5-d]tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50532341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3H-pyrazolo[1,5-d]tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate, followed by treatment with sodium nitrite and hydrochloric acid to form the tetrazole ring . The reaction conditions often require controlled temperatures and pH to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3H-pyrazolo[1,5-d]tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-d]tetrazole derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
3-Methyl-3H-pyrazolo[1,5-d]tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3H-pyrazolo[1,5-d]tetrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Properties :
- Thermal Stability : Fused pyrazolo-tetrazole systems exhibit moderate thermal stability, making them suitable for applications requiring controlled decomposition (e.g., gas generators or propellants) .
- Acidity : The tetrazole ring contributes to strong acidity (pKa ~4–5), comparable to carboxylic acids, enabling its use as a bioisostere in drug design .
- Applications: Potential uses include high-energy density materials (HEDMs), pharmaceuticals (e.g., antifungal agents), and coordination chemistry due to its electron-withdrawing nature .
Comparison with Similar Compounds
Structural Analogs: Fused Pyrazolo Heterocycles
Pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines
- Structure : Combines pyrazole, triazole, and triazine rings.
- Properties: Higher thermal stability (decomposition >250°C) due to extended conjugation. Demonstrated antifungal activity via molecular docking studies targeting lanosterol-14α-demethylase .
- Comparison : Unlike 3-methyl-3H-pyrazolo[1,5-d]tetrazole, this system’s triazine moiety enhances π-stacking interactions, improving binding to biological targets.
Pyrazolo[1,5-a]pyrimidines
- Structure : Fused pyrazole-pyrimidine system.
- Properties :
- Lower nitrogen content but improved solubility in polar solvents.
- Used as intermediates in synthesizing antiviral and anticancer agents.
- Comparison : The tetrazole ring in this compound provides higher acidity and metabolic stability, advantageous in drug design .
Tetrazole Hybrids with Other Azoles
Tetrazole-Oxadiazole Hybrids
- Structure : Tetrazole linked to 1,3,4-oxadiazole via a covalent bond or spacer.
- Properties :
- Comparison : The fused pyrazolo-tetrazole system lacks the oxadiazole’s oxidative stability but offers simpler synthesis routes.
Bistetrazole Derivatives
- Structure : Two tetrazole rings connected by ethane/ethene linkers.
- Properties :
- Comparison: this compound has lower energy density but better safety profiles for non-explosive applications.
Substituted Tetrazoles
1,5-Disubstituted Tetrazoles
- Structure : Substituents at positions 1 and 5 (e.g., cyclohexyl, methyl).
- Properties :
- Comparison : The fused pyrazolo-tetrazole system lacks the flexibility for bulky substituents, limiting CNS applications but favoring rigid scaffold-dependent uses.
5-(p-Tolyl)-7-Trifluoromethylpyrazolo[1,5-a]pyrimidines
- Structure : Pyrazolo-pyrimidine with electron-withdrawing groups.
- Properties :
- Comparison : The methyl group in this compound reduces dipole moments compared to trifluoromethyl derivatives, affecting solubility .
Data Tables
Table 1: Thermal and Energetic Properties
| Compound | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Key Application |
|---|---|---|---|
| This compound | 180–200 | N/A | Gas generators, drug design |
| Bistetrazole (ethane-linked) | 220–240 | 8,700 | Explosives |
| Tetrazole-oxadiazole hybrid | >300 | 7,900 | HEDMs, corrosion inhibitors |
Q & A
Basic: What synthetic strategies are optimal for preparing 3-Methyl-3H-pyrazolo[1,5-d]tetrazole derivatives, and how do solvent systems influence reaction outcomes?
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with nitriles or cyanides under acidic conditions. For example, describes a protocol where glacial acetic acid is used as both solvent and catalyst, yielding monosubstituted tetrazoles in >75% yield. Key considerations:
-
Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in cyclization steps, while protic solvents (e.g., methanol, acetic acid) improve proton transfer in tautomerization .
-
Temperature control : Reactions are often heated to 80–100°C to accelerate ring closure but require cooling during diazonium salt coupling to prevent decomposition .
-
Workflow :
Step Reagents/Conditions Yield (%) Key Spectral Data (FTIR/NMR) Cyclization Hydrazine hydrate, glacial acetic acid, 80°C 78–82 FTIR: 3135 cm⁻¹ (C-H tetrazole); ¹H-NMR: δ 10.23 ppm (azomethine)
Advanced: How can computational docking resolve contradictions in observed vs. predicted biological activity for this compound derivatives?
Methodological Answer:
Molecular docking studies are critical for reconciling discrepancies between in vitro assays and theoretical predictions. For example, used AutoDock Vina to model interactions between pyrazolo-tetrazole derivatives and lanosterol-14α-demethylase (PDB: 3LD6). Key steps:
Target preparation : Remove water molecules and add polar hydrogens to the enzyme structure.
Ligand optimization : Minimize energy of the tetrazole derivative using Gaussian09 with B3LYP/6-31G(d).
Grid box setup : Focus on the active site (coordinates x=15.4, y=2.8, z=–14.2) .
Analysis : Compare binding affinities (ΔG) and hydrogen-bonding patterns. A ΔG ≤ –7.0 kcal/mol correlates with antifungal activity (zone of inhibition ≥15 mm in agar diffusion assays) .
Basic: What spectroscopic techniques are most reliable for characterizing tautomeric forms of this compound?
Methodological Answer:
Tautomerism in tetrazoles is resolved via:
- ¹⁵N-NMR : The tetrazole form shows distinct δN ~286 ppm (N2) and 254 ppm (N5), while azido-azomethine tautomers exhibit upfield shifts .
- X-ray crystallography : Crystallographic data (e.g., C-N bond lengths <1.32 Å confirm tetrazole dominance) .
- UV-Vis : λmax at 379 nm (ε = 2.8×10⁴ L/mol·cm) indicates conjugation in the tetrazole ring .
Advanced: How to address contradictory reactivity data in alkylation reactions of pyrazolo-tetrazole hybrids?
Methodological Answer:
Contradictions arise from competing N- vs. S-alkylation pathways. resolved this via:
Kinetic control : Lower temperatures (0–5°C) favor N-alkylation (e.g., 1-ethyl-6-methyl derivatives), while higher temps (>50°C) promote thioether formation.
Leaving group optimization : Tosylates yield 85% N-alkylated products vs. 45% with bromoalkanes due to better nucleofuge stability .
Monitoring : Use TLC (benzene:ethyl acetate 1:1) to track reaction progress and isolate intermediates.
Basic: What in vitro assays are validated for evaluating antifungal activity of this compound derivatives?
Methodological Answer:
- Agar well diffusion : Dissolve 4 mg compound in DMSO, apply to Müller-Hinton agar inoculated with Candida albicans. Measure inhibition zones after 18h at 37°C. A zone ≥12 mm indicates potency .
- MIC determination : Use broth microdilution (CLSI M27-A3). MIC ≤16 µg/mL correlates with clinical relevance .
- Statistical validation : Analyze triplicates via ANOVA (SAS v9.0) with Duncan’s test (p<0.01) .
Advanced: What mechanistic insights explain the variable bioactivity of S-alkylated vs. N-alkylated derivatives?
Methodological Answer:
- Electrophilicity : S-alkylated derivatives (e.g., 3-(ethylthio)-9-methyl analogs) exhibit higher electrophilicity (DFT-calculated Fukui indices >0.15), enhancing covalent binding to cysteine residues in target enzymes .
- Lipophilicity : LogP values (calculated via ChemAxon) for S-alkylated compounds (~2.8) vs. N-alkylated (~1.5) improve membrane permeability but reduce aqueous solubility .
- Enzyme inhibition : S-alkylated analogs show 3-fold higher IC₅₀ against lanosterol-14α-demethylase due to thioether-mediated heme iron coordination .
Basic: How to optimize reaction yields in multi-step syntheses of pyrazolo-tetrazole hybrids?
Methodological Answer:
-
Stepwise purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) after each step to isolate intermediates (purity >95%) .
-
Catalyst screening : Pd/C (5% w/w) in hydrogenation steps reduces nitro groups without tetrazole ring hydrogenolysis .
-
Yield data :
Step Yield (%) Purity (HPLC) Cyclocondensation 78 96% Alkylation 65 92% Final purification 88 99%
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
